molecular formula C21H21NO4 B1683601 XEN907

XEN907

Cat. No.: B1683601
M. Wt: 351.4 g/mol
InChI Key: PHMRUZIIERITEP-UHFFFAOYSA-N
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Description

XEN907 is a novel pentacyclic spirooxindole compound that acts as a blocker of the voltage-gated sodium channel subtype NaV1.7. This compound has shown high potency in vitro and has been studied for its potential use in treating pain conditions, particularly those related to inflammatory and neuropathic pain .

Preparation Methods

The synthesis of XEN907 involves a scaffold rigidification strategy starting from an oxindole identified through high-throughput screening. The synthetic route includes the optimization of oxindole C-3 and N-1 substituents, leading to a simplified analogue with increased potency. The final compound, this compound, is obtained through a series of chemical reactions that involve the formation of a spirooxindole structure .

Chemical Reactions Analysis

XEN907 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where certain substituents are replaced with others to enhance its properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

XEN907 has been extensively studied for its applications in various fields:

Mechanism of Action

XEN907 exerts its effects by blocking the NaV1.7 sodium channel, which plays a crucial role in the transmission of pain signals. The compound binds to the central cavity of the channel, causing a transition from α-helix to π-helix in the S6 segment, which tightens the fast inactivation gate. This action stabilizes the channel in its inactivated state and delays recovery from inactivation, thereby reducing pain sensation .

Comparison with Similar Compounds

XEN907 is compared with other spirooxindole blockers of NaV1.7, such as TC-N1752 and NaV1.7-IN2. These compounds share similar mechanisms of action but differ in their binding sites and effects on the channel’s conformation. This compound is unique in its ability to cause a specific conformational change in the S6 segment, making it a promising candidate for further optimization .

Similar compounds include:

Properties

IUPAC Name

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRUZIIERITEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure as described in Example 1, and making non-critical variations using 3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one to replace 1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one, the title compound was obtained (80%) as a white solid: mp 85-87° C.; 1H NMR (300 MHz, CDCl3)δ 7.28 (t, 1H), 7.15(d, 1H), 7.02 (t, 1H), 6.89 (d, 1H), 6.49 (s, 1H), 6.11 (s, 1H), 5.84 (dd, 2H),4.77(ABq, 2H),3.85-3.62 (m, 2H), 1.76-1.66 (m, 2H), 1.40-1.33 (m, 4H), 0.89 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 177.3, 155.9, 148.8, 142.4, 142.3, 132.5, 128.9, 123.9, 119.6, 108.6, 103.0, 101.5, 93.6, 80.5, 58.2, 40.4, 29.0, 27.1, 22.3, 14.0; MS (ES+) m/z 352 (M+1).
Name
3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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